molecular formula C16H23ClO2 B13859711 3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol

3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol

Cat. No.: B13859711
M. Wt: 282.80 g/mol
InChI Key: ZFJRQMFEPFIWLS-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol is an organic compound characterized by its unique structure, which includes a chloro and methoxy substituted phenethyl group attached to a dimethylpent-1-en-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-methoxybenzyl chloride, which is then reacted with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets. The chloro and methoxy groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxyphenylboronic acid
  • 3-Chloro-4-methoxyaniline
  • 4-Methoxy-3-methylbenzyl chloride

Uniqueness

3-(4-Chloro-3-methoxyphenethyl)-4,4-dimethylpent-1-en-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of chloro and methoxy groups with a dimethylpent-1-en-3-ol backbone sets it apart from other similar compounds, making it valuable for specialized applications.

Properties

Molecular Formula

C16H23ClO2

Molecular Weight

282.80 g/mol

IUPAC Name

3-[2-(4-chloro-3-methoxyphenyl)ethyl]-4,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/C16H23ClO2/c1-6-16(18,15(2,3)4)10-9-12-7-8-13(17)14(11-12)19-5/h6-8,11,18H,1,9-10H2,2-5H3

InChI Key

ZFJRQMFEPFIWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC1=CC(=C(C=C1)Cl)OC)(C=C)O

Origin of Product

United States

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